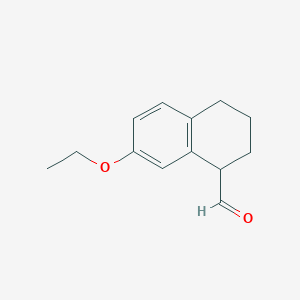

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde

説明

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is a bicyclic aromatic aldehyde featuring a partially hydrogenated naphthalene backbone. Its structure includes an ethoxy (-OCH₂CH₃) substituent at the 7-position and an aldehyde (-CHO) group at the 1-position (Figure 1). The compound’s reactivity is influenced by the electron-donating ethoxy group, which enhances the electron density of the aromatic system, and the aldehyde moiety, which is highly electrophilic. This combination makes it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts alkylation and asymmetric catalysis .

特性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC名 |

7-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H16O2/c1-2-15-12-7-6-10-4-3-5-11(9-14)13(10)8-12/h6-9,11H,2-5H2,1H3 |

InChIキー |

HSMIRLMDSAFMHC-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(CCCC2C=O)C=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the ethoxylation of 1,2,3,4-tetrahydronaphthalene followed by formylation. The reaction conditions typically involve the use of ethyl iodide and a strong base such as sodium hydride for the ethoxylation step. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: In organic synthesis, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as a building block in the synthesis of natural products .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .

作用機序

7-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-カルバルデヒドの作用機序は、その具体的な用途によって異なります。医薬品化学において、それは酵素や受容体などの分子標的に作用して、それらの活性を調節する可能性があります。アルデヒド基は、タンパク質中の求核性残基と共有結合を形成し、それらの機能の変化につながる可能性があります。 さらに、エトキシ基は、化合物の親油性と膜透過性に影響を与え、その生物学的利用能と生物系内での分布に影響を与える可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Backbone

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (4b)

- Structure : Differs in substituents: methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 5.

- Steric Effects: The methyl group at position 7 introduces steric hindrance absent in the ethoxy analog. Spectral Data: NMR (¹³C: 55.7 ppm for methoxy vs. ~60–65 ppm for ethoxy) and IR (methoxy C-O stretch at ~1255 cm⁻¹ vs. ethoxy at ~1150–1200 cm⁻¹) highlight substituent differences .

1,2,3,4-Tetrahydronaphthalene Derivatives with Alternative Functional Groups

- Carboxylic Acid (1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) :

- Carbonitrile (1,2,3,4-Tetrahydronaphthalene-1-carbonitrile) :

Spiro and Protective Group Derivatives

7-Nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane)

- Structure: Incorporates a spiro-dithiane ring at position 1 and a nitro (-NO₂) group at position 6.

- Key Differences :

Methylated and Polycyclic Homologs

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Lacks functional groups (only methyl substituents at positions 2 and 7).

- Key Differences: Non-polar methyl groups reduce solubility in polar solvents compared to ethoxy- or aldehyde-containing analogs. Primarily used in hydrocarbon-based applications (e.g., lubricant additives) rather than synthesis .

Comparative Data Table

生物活性

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (CAS No. 221892-32-6) is a synthetic compound belonging to the class of tetrahydronaphthalene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydronaphthalene core with an ethoxy group at position 7 and an aldehyde functional group at position 1. The molecular formula is , and it has a molecular weight of approximately 172.21 g/mol.

Antimicrobial Properties

Recent studies have indicated that tetrahydronaphthalene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of related compounds as inhibitors of Mycobacterium tuberculosis (M.tb), suggesting that structural modifications such as those found in this compound could enhance its antimicrobial potency against resistant strains .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | <5 | M.tb |

| Bedaquiline | <0.5 | M.tb |

| THNA Derivatives | <10 | Various Mycobacterial Strains |

Inhibition of Mcl-1 Protein

Another significant aspect of the biological activity of this compound is its ability to inhibit the Mcl-1 protein. Mcl-1 is an anti-apoptotic protein that plays a critical role in cancer cell survival. Research has shown that tetrahydronaphthalene derivatives can effectively inhibit Mcl-1, leading to apoptosis in cancer cells . This mechanism suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationships (SAR) of tetrahydronaphthalene derivatives has revealed that modifications at various positions significantly affect biological activity. For instance, the introduction of different substituents on the naphthalene ring can alter the compound's lipophilicity and binding affinity to biological targets .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Ethoxy Group at position 7 | Enhanced solubility and bioavailability |

| Aldehyde Group at position 1 | Increased reactivity with biological targets |

| Varied alkyl substitutions | Altered potency against M.tb |

Case Studies

Several case studies have explored the therapeutic potential of tetrahydronaphthalene derivatives:

- Study on Tuberculosis Treatment : A recent study demonstrated that analogs of this compound were effective in inhibiting the growth of M.tb, with some compounds showing MIC values below 1 μg/mL. These findings support further development as anti-TB agents .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines have shown that compounds with similar structures can induce apoptosis through Mcl-1 inhibition. These results highlight the potential for developing new anticancer drugs based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。